

Preclinical Profile of FT-1518: A Selective mTORC1/mTORC2 Inhibitor

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Compound of Interest		
Compound Name:	FT-1518	
Cat. No.:	B15621299	Get Quote

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Introduction

FT-1518 is an investigational, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and complex 2 (mTORC2).[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a critical driver in numerous human cancers, making mTOR a clinically validated target for anticancer therapies.[2] FT-1518 represents a new generation of mTOR inhibitors designed to overcome the limitations of earlier agents by potently and selectively targeting both mTORC1 and mTORC2, leading to a more comprehensive blockade of the mTOR pathway.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on FT-1518, including its mechanism of action, in vitro and in vivo antitumor activity, and pharmacokinetic profile.

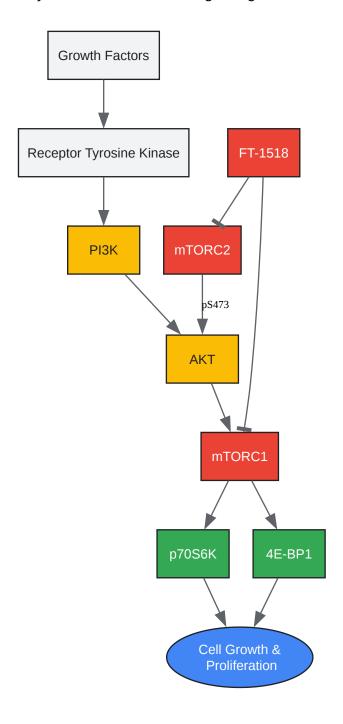
Mechanism of Action

FT-1518 exerts its antitumor activity through the direct and selective inhibition of both mTORC1 and mTORC2 kinase activity.[1][2] This dual inhibition leads to the suppression of downstream signaling pathways that are crucial for cancer cell growth, proliferation, survival, and metabolism.

Signaling Pathway



The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K activates AKT, which in turn can activate mTORC1. mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is a key regulator of AKT, phosphorylating it at the S473 residue, which is required for its full activation. By inhibiting both mTORC1 and mTORC2, **FT-1518** effectively blocks these critical signaling nodes.



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Figure 1: Simplified mTOR Signaling Pathway and FT-1518's Mechanism of Action.

Preclinical studies have confirmed that **FT-1518** potently inhibits the phosphorylation of the mTORC1 biomarker pS6(S240/244) and the mTORC2 biomarker pAkt(S473).[1] Importantly, **FT-1518** does not inhibit the PI3K biomarker pAkt(T308), demonstrating its selectivity for mTOR over PI3K.[1]

In Vitro Antitumor Activity

FT-1518 has demonstrated significant growth inhibitory activity across a broad range of hematologic and solid tumor cell lines, with most activities reported to be in the low nanomolar range.[1]

Data Presentation

While specific IC50 values from peer-reviewed publications are not yet available, the following table illustrates how such data would be presented.

Cell Line	Cancer Type	IC50 (nM)
Cell Line A	Breast Cancer	Data not available
Cell Line B	Lung Cancer	Data not available
Cell Line C	Leukemia	Data not available
Cell Line D	Lymphoma	Data not available
Cell Line E	Colon Cancer	Data not available

Experimental Protocols

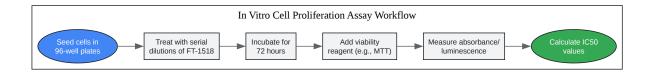
Cell Proliferation Assay (Representative Protocol)

A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar viability assay.

 Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.



- Compound Treatment: Cells are treated with a serial dilution of **FT-1518** (e.g., from 0.1 nM to 10 μ M) for 72 hours.
- Viability Assessment: After the incubation period, a viability reagent such as MTT or CellTiter-Glo® is added to each well according to the manufacturer's instructions.
- Data Analysis: The absorbance or luminescence is measured using a plate reader. The
 results are normalized to vehicle-treated control wells, and the IC50 values are calculated
 using a non-linear regression analysis.



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Figure 2: Representative workflow for an in vitro cell proliferation assay.

In Vivo Antitumor Efficacy

FT-1518 has shown dose-dependent and significant tumor growth inhibition (TGI) in multiple solid tumor xenograft models, demonstrating superior efficacy compared to rapalogs.[1]

Data Presentation

Quantitative data from in vivo studies are not publicly available. The table below is a template for how such data would be presented.



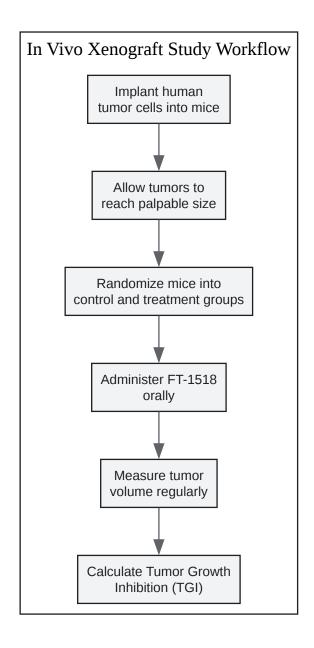
Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (%)	
Model A (e.g., MCF-7)	Breast Cancer	Data not available	Data not available	
Model B (e.g., A549)	Lung Cancer	Data not available	Data not available	
Model C (e.g., U87- MG)	Glioblastoma	Data not available	Data not available	

Experimental Protocols

Human Tumor Xenograft Study (Representative Protocol)

- Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously implanted into the flank of immunodeficient mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into vehicle control and treatment groups.
- Drug Administration: FT-1518 is administered orally at various dose levels (e.g., 10, 30, 100 mg/kg) on a specified schedule (e.g., daily, once a week).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Data Analysis: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.





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Figure 3: General workflow for a human tumor xenograft study.

Pharmacokinetics

FT-1518 has been shown to have high oral bioavailability in preclinical species and excellent microsomal stability.[1]

Data Presentation



A patent application (WO2018178944A1) disclosed limited pharmacokinetic data in rats. A more comprehensive profile would be presented as follows:

Species	Dose (mg/kg, route)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (h)	Bioavaila bility (%)
Rat	Data not available (oral)	1592	Data not available	Data not available	Data not available	High
Mouse	Data not available	Data not available	Data not available	Data not available	Data not available	High
Dog	Data not available	Data not available	Data not available	Data not available	Data not available	High

The patent also mentions that **FT-1518** exhibits moderate hepatic clearance in humans, mice, and rats, and low hepatic clearance in dogs.

Experimental Protocols

Pharmacokinetic Study in Rats (Representative Protocol)

- Animal Model: Male Sprague-Dawley rats are used.
- Drug Administration: FT-1518 is administered as a single dose via oral gavage (for bioavailability) and intravenous injection (for clearance and volume of distribution).
- Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
- Plasma Analysis: Plasma is separated, and the concentration of FT-1518 is quantified using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated using non-compartmental analysis.



Safety and Toxicology

FT-1518 is reported to have a favorable toxicology profile and less potential for off-target toxicity.[1] It has also shown a strong p450 profile with no inhibitory activity towards undesired CYP enzymes, which suggests a lower risk of drug-drug interactions.[1] Detailed non-clinical toxicology data are not yet publicly available.

Conclusion

The available preclinical data for **FT-1518** suggest that it is a potent and selective dual mTORC1/mTORC2 inhibitor with promising antitumor activity in both in vitro and in vivo models. Its favorable pharmacokinetic properties, including high oral bioavailability and a clean CYP profile, support its potential as a clinical candidate. Further development and clinical investigation are warranted to fully elucidate the therapeutic potential of **FT-1518** in the treatment of various cancers.

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References

- 1. researchgate.net [researchgate.net]
- 2. The emerging role of mammalian target of rapamycin inhibitors in the treatment of sarcomas PubMed [pubmed.ncbi.nlm.nih.gov]
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